molecular formula C10H8Cl2N4S B597966 Imibenconazole-des-benzyl CAS No. 199338-48-2

Imibenconazole-des-benzyl

Cat. No.: B597966
CAS No.: 199338-48-2
M. Wt: 287.162
InChI Key: HKUNWRVMBFWJPZ-UHFFFAOYSA-N
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Description

Imibenconazole-des-benzyl is an important pesticide active metabolite commonly used as a fungicide. It appears as a white crystalline solid and is soluble in organic solvents such as ethanol, ether, and dichloromethane. The compound has a melting point of approximately 140-145°C . It is primarily used to control a variety of crop diseases, including those affecting wheat, rice, corn, vegetables, and fruit trees .

Preparation Methods

The synthesis of Imibenconazole-des-benzyl can be achieved through various methods, with the specific preparation method adjustable according to industrial technology. A common preparation method involves the hydrogenation reduction reaction of Imibenconazole to remove the phenyl moiety, resulting in this compound . This process typically requires specific reaction conditions, including the use of hydrogen gas and a suitable catalyst under controlled temperature and pressure.

Chemical Reactions Analysis

Imibenconazole-des-benzyl undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Imibenconazole-des-benzyl has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Imibenconazole-des-benzyl involves the inhibition of fungal growth by interfering with the synthesis of essential fungal cell components. The compound targets specific enzymes and pathways involved in fungal cell wall synthesis, leading to the disruption of cell wall integrity and ultimately causing fungal cell death .

Comparison with Similar Compounds

Imibenconazole-des-benzyl can be compared with other similar fungicidal compounds, such as:

This compound is unique in its specific structural modifications, which may confer distinct advantages in terms of efficacy, safety, and environmental impact .

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-yl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N4S/c11-7-1-2-9(8(12)3-7)15-10(17)4-16-5-13-14-6-16/h1-3,5-6H,4H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUNWRVMBFWJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=S)CN2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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